molecular formula C15H18N2O2 B1332542 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 381679-93-2

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1332542
CAS No.: 381679-93-2
M. Wt: 258.32 g/mol
InChI Key: QERVLMFEJQUIMV-UHFFFAOYSA-N
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Description

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzyl group, two methyl groups, and a propanoic acid moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by occupying the active site or by allosteric modulation. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-(1-Benzyl-1H-pyrazol-4-yl)propanoic acid: Lacks the two methyl groups, which may affect its binding affinity and biological activity.

    3-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group instead of a benzyl group, potentially altering its chemical reactivity and pharmacological properties.

    3-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Has only one methyl group, which may influence its steric and electronic properties.

Uniqueness: The presence of both benzyl and dimethyl groups in 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid imparts unique steric and electronic characteristics, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERVLMFEJQUIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354826
Record name 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381679-93-2
Record name 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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